molecular formula C5H3Cl2F3O B12828156 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride CAS No. 51504-22-4

2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride

Cat. No.: B12828156
CAS No.: 51504-22-4
M. Wt: 206.97 g/mol
InChI Key: WSUFNRLZNNXPOA-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride: is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutane derivatives with chlorinating and fluorinating agents

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully monitored to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.

    Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield various substituted cyclobutane derivatives.
  • Reduction reactions produce alcohols or aldehydes.
  • Oxidation reactions result in more oxidized fluorinated compounds.

Scientific Research Applications

Chemistry: 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to modify the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and membrane permeability, making them valuable in drug design.

Industry: The compound is used in the production of specialty materials, including fluorinated polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and chemically resistant materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electronegative fluorine and chlorine atoms influences the reactivity of the cyclobutane ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride
  • 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile

Comparison: Compared to similar compounds, 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in applications where these properties are desired.

Properties

CAS No.

51504-22-4

Molecular Formula

C5H3Cl2F3O

Molecular Weight

206.97 g/mol

IUPAC Name

2-chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride

InChI

InChI=1S/C5H3Cl2F3O/c6-3(11)2-1-4(8,9)5(2,7)10/h2H,1H2

InChI Key

WSUFNRLZNNXPOA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)(F)Cl)C(=O)Cl

Origin of Product

United States

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